Hsp90-IN-17 hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H21ClN4O7 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H20N4O7.ClH/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12;/h1-4,9-12,22,26-27H,5-8H2,(H,23,28);1H |
InChI Key |
KYYNVXMTLPAYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hsp90-IN-17 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. This has positioned Hsp90 as a compelling target for anticancer drug development. Hsp90-IN-17 hydrochloride is a potent, synthetic inhibitor of Hsp90, belonging to the resorcinol derivative class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Rationale
This compound, chemically known as 5-[2,4-Dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide hydrochloride, emerged from research focused on identifying novel small molecule inhibitors of Hsp90. The core rationale behind its development lies in the therapeutic potential of disrupting the Hsp90 chaperone cycle, which leads to the degradation of oncoproteins dependent on Hsp90 for their stability and function. The discovery of this compound is detailed in the patent WO2010121963, where it is listed as "Example 5".[1] The hydrochloride salt form of Hsp90-IN-17 is noted for its enhanced water solubility and stability, which are advantageous properties for a drug candidate.[2]
Chemical Synthesis
While the full, detailed synthesis protocol for Hsp90-IN-17 is contained within patent literature not fully accessible through public search, the synthesis of similar 4,5-disubstituted isoxazole-3-carboxamides generally involves a multi-step process. A plausible synthetic route, based on related literature, would likely involve the following key transformations:
-
Formation of the isoxazole core: This is often achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an activated alkene or alkyne.
-
Functionalization of the isoxazole: Introduction of the resorcinol and morpholin-4-ylmethylphenyl moieties at the 5- and 4-positions, respectively.
-
Amide bond formation: Coupling of the isoxazole-3-carboxylic acid with ethylamine to yield the final ethylamide.
-
Salt formation: Treatment with hydrochloric acid to generate the hydrochloride salt.
Further details on the synthesis of related isoxazole derivatives can be found in the chemical literature.[3][4]
Quantitative Biological Data
The biological activity of this compound has been characterized, demonstrating its potential as an anti-proliferative agent. The available quantitative data is summarized in the table below.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability | A2780 (Human Ovarian Cancer) | IC50 | 0.362 µM | [2] |
Table 1: In vitro activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize Hsp90 inhibitors like this compound.
Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by Hsp90. This can be measured using various methods, including a colorimetric assay based on the formation of a phosphomolybdate complex with malachite green, or a more sensitive method using radiolabeled ATP.[5][6]
Materials:
-
Recombinant human Hsp90 protein
-
Assay Buffer (e.g., 40 mM Tris-Cl pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., Malachite Green solution or reagents for radioactive detection)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the Hsp90 protein in the assay buffer.
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the reaction by adding a specific concentration of ATP. For determining the Michaelis constant (Km) of ATP, varying concentrations of ATP are used.[7]
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced.
-
Measure the absorbance or radioactivity using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
Client Protein Degradation Assay (Western Blot)
This assay assesses the downstream effect of Hsp90 inhibition, which is the degradation of its client proteins.
Principle: Cancer cells are treated with the Hsp90 inhibitor, and the levels of known Hsp90 client proteins (e.g., HER2, AKT, CDK4) are measured by Western blotting. A decrease in the levels of these proteins indicates successful inhibition of Hsp90.[8][9]
Materials:
-
Cancer cell line (e.g., A2780)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-AKT) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation.
Visualizations
Hsp90 Signaling Pathway
Caption: The Hsp90 chaperone cycle and the inhibitory action of this compound.
Experimental Workflow for Hsp90 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of an Hsp90 inhibitor.
Logical Relationship in Hsp90-IN-17 Discovery
Caption: The logical progression of the discovery process for Hsp90-IN-17.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATPase assay for Hsp90s [bio-protocol.org]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Hsp90-IN-17 Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. This dependency makes Hsp90 an attractive target for cancer therapy. Hsp90-IN-17 hydrochloride is a potent, synthetic, small-molecule inhibitor of Hsp90 that belongs to the resorcinol-based isoxazole class of inhibitors. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. The information presented here is primarily based on the detailed characterization of the closely related compound, NMS-E973, of which Hsp90-IN-17 is a hydrochloride salt form.[1]
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes required for the chaperone's function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. As many of these client proteins are critical oncogenic kinases and transcription factors, their degradation simultaneously disrupts multiple signaling pathways essential for cancer cell survival and proliferation.[1]
Quantitative Biological Data
The biological activity of this compound and its parent compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.362 µM | A2780 (Human ovarian cancer) | CellTiter-Glo | MedChemExpress Product Page |
Table 1: Antiproliferative Activity of this compound.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | <1 nM | For Hsp90α | [1] |
Table 2: Biochemical Activity of the Parent Compound (NMS-E973).
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H460 | Non-small cell lung cancer | 11 | [1] |
| A549 | Non-small cell lung cancer | 23 | [1] |
| SK-BR-3 | Breast cancer | 8 | [1] |
| BT-474 | Breast cancer | 6 | [1] |
| HT-29 | Colon cancer | 15 | [1] |
| A2780 | Ovarian cancer | 9 | [1] |
| U-87 MG | Glioblastoma | 13 | [1] |
| A375 | Melanoma | 10 | [1] |
Table 3: Antiproliferative Activity of the Parent Compound (NMS-E973) in Various Cancer Cell Lines.
Signaling Pathways Affected
By promoting the degradation of a wide range of client proteins, this compound impacts multiple critical signaling pathways implicated in cancer.
References
Hsp90-IN-17 Hydrochloride: An In-Depth Technical Guide to its Target Client Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Consequently, Hsp90 has emerged as a promising therapeutic target in oncology. Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90, belonging to the geldanamycin class of ansamycin antibiotics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its key client proteins, and detailed experimental protocols for its characterization.
Introduction: The Role of Hsp90 in Cellular Homeostasis and Disease
Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, maturation, and stability of a diverse set of client proteins, which include kinases, steroid hormone receptors, and transcription factors.[1][2] In normal cells, Hsp90 constitutes 1-2% of the total cellular protein, a level that can increase under conditions of cellular stress.[1]
In cancer cells, there is an increased reliance on Hsp90 to stabilize mutated and overexpressed oncoproteins that drive malignant transformation.[1] This "addiction" of cancer cells to Hsp90 provides a therapeutic window for Hsp90 inhibitors, which can selectively target tumor cells while sparing normal tissues. Hsp90 inhibitors, such as this compound, bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[1] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1]
Mechanism of Action of this compound
This compound, as a geldanamycin analog, competitively binds to the ATP-binding site in the N-terminal domain of Hsp90. This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for client protein activation and release.[1][3] The inhibition of the Hsp90 chaperone machinery leads to the destabilization and eventual degradation of Hsp90 client proteins, resulting in the downregulation of key oncogenic signaling pathways.
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Hsp90-IN-17 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. This makes Hsp90 a compelling target for anticancer drug development. Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90, demonstrating promising in vitro activity against cancer cell lines. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biological activity, and detailed protocols for key experimental procedures.
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified in various in vitro assays. A summary of the available data is presented below.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antiproliferative Activity | A2780 (Human ovarian cancer) | IC50 | 0.362 µM | [1] |
Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle
This compound, like other N-terminal Hsp90 inhibitors, functions by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. The depletion of these client proteins, many of which are oncoproteins, ultimately results in cell cycle arrest and apoptosis.
Key Signaling Pathways Affected
By promoting the degradation of its client proteins, this compound can simultaneously disrupt multiple oncogenic signaling pathways. Two of the most critical pathways affected are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Akt is a key client protein of Hsp90. Inhibition of Hsp90 leads to the degradation of Akt, thereby inactivating this pro-survival pathway and promoting apoptosis.
Apoptosis Induction
Inhibition of Hsp90 by this compound triggers the intrinsic apoptosis pathway. The degradation of pro-survival client proteins like Akt, coupled with the potential for endoplasmic reticulum (ER) stress, leads to the activation of effector caspases, such as caspase-3 and caspase-7, culminating in programmed cell death.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
Hsp90 Binding Affinity Determination (Fluorescence Polarization Assay)
This competitive assay measures the ability of this compound to displace a fluorescently labeled Hsp90 ligand.
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40, 2 mM DTT)
-
This compound
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of Hsp90 protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point could be 20 nM Hsp90 and 1 nM fluorescent probe.
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
In a 384-well plate, add the Hsp90/probe solution to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated using the Cheng-Prusoff equation.
Hsp90 Client Protein Degradation (Western Blot Analysis)
This method is used to assess the effect of this compound on the protein levels of known Hsp90 clients.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, CDK4) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Apoptosis Induction (Caspase-3/7 Activity Assay)
This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Cancer cell line of interest
-
White, clear-bottom 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the caspase activity to cell viability (which can be measured in a parallel plate) and express the results as a fold change relative to the vehicle control.
Conclusion
This compound is a potent inhibitor of Hsp90 with demonstrated in vitro antiproliferative activity. Its mechanism of action involves the disruption of the Hsp90 chaperone cycle, leading to the degradation of key oncoproteins and the subsequent inhibition of critical cell signaling pathways, ultimately inducing apoptosis. The experimental protocols provided in this guide offer a robust framework for the further in vitro characterization of this and other Hsp90 inhibitors, facilitating their evaluation as potential anticancer therapeutics.
References
Hsp90-IN-17 Hydrochloride: An In-Depth Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hsp90-IN-17 hydrochloride, a potent inhibitor of Heat Shock Protein 90 (Hsp90), for its application in cancer cell line studies. This document details the compound's mechanism of action, its effects on various cancer cell lines, and provides established experimental protocols for its use.
Introduction to Hsp90 and Its Inhibition in Cancer
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. These client proteins are key components of signaling pathways that regulate cell growth, proliferation, and apoptosis, including RAF-1, AKT, and receptor tyrosine kinases like ErbB2.
Inhibition of Hsp90's ATP-binding site disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive target for cancer therapy.
This compound, also known as NVP-BEP800, is a fully synthetic, orally bioavailable inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90. Its hydrochloride salt form generally offers enhanced water solubility and stability, making it suitable for in vitro and in vivo studies.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the N-terminal domain of Hsp90. This binding event locks the chaperone in a conformation that is incompatible with its function, leading to the ubiquitination and subsequent degradation of Hsp90 client proteins by the proteasome. The depletion of these oncoproteins disrupts downstream signaling cascades, ultimately resulting in cell cycle arrest and apoptosis.
Figure 1: Mechanism of Hsp90 Inhibition.
Quantitative Data on this compound (NVP-BEP800)
The following tables summarize the in vitro activity of this compound (NVP-BEP800) in various human cancer cell lines.
Table 1: IC50 and GI50 Values of this compound (NVP-BEP800)
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Hsp90β | - | 58 (IC50) | [1] |
| A375 | Melanoma | 38 (GI50) | [1] |
| BT474 | Breast Cancer | 53 (GI50) | [2] |
| SK-BR-3 | Breast Cancer | 56 (GI50) | [2] |
| MCF-7 | Breast Cancer | 118 (GI50) | [2] |
| MDA-MB-157 | Breast Cancer | 89 (GI50) | [2] |
| MDA-MB-231 | Breast Cancer | 190 (GI50) | [2] |
| MDA-MB-468 | Breast Cancer | 173 (GI50) | [2] |
| BT-20 | Breast Cancer | 162 (GI50) | [2] |
| PC3 | Prostate Cancer | 1050 (GI50) | [1] |
Table 2: Effects on Client Protein Degradation and Hsp70 Induction in BT-474 Cells [3]
| Parameter | IC50 (nM) |
| Akt Dephosphorylation | 218 |
| ErbB2 Dephosphorylation | 39.5 |
| ErbB2 Degradation | 137 |
| Hsp70 Induction | 207 |
Signaling Pathways Affected by this compound
This compound impacts several critical cancer-related signaling pathways through the degradation of its client proteins. A diagram of the key affected pathways is presented below.
Figure 2: Key Signaling Pathways Modulated by Hsp90 Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Western Blot Analysis for Client Protein Degradation
This protocol is to assess the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ErbB2, anti-Raf-1, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating this compound.
References
Hsp90-IN-17 Hydrochloride and Protein Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in cancer and other diseases. Inhibition of Hsp90 disrupts the cellular protein homeostasis, leading to the degradation of these client proteins through various cellular pathways. This technical guide provides an in-depth overview of Hsp90 inhibition, with a focus on the protein degradation pathways affected. Due to the limited publicly available data for the specific compound Hsp90-IN-17 hydrochloride, this guide will utilize the well-characterized and clinically evaluated Hsp90 inhibitor, IPI-504 (retaspimycin hydrochloride) , as a representative example to illustrate the core principles and experimental methodologies.
Introduction to Hsp90 as a Therapeutic Target
Hsp90 is a highly conserved molecular chaperone that plays a critical role in the folding, stabilization, and activation of a diverse set of "client" proteins.[1][2] These clients include numerous proteins involved in signal transduction, cell cycle control, and apoptosis, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., p53, HIF-1α).[3][4] In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated and overexpressed oncoproteins, thus promoting tumor growth and survival.[1][2] This dependency makes Hsp90 an attractive target for cancer therapy.
Hsp90 inhibitors are a class of drugs that interfere with the function of Hsp90, leading to the destabilization and subsequent degradation of its client proteins.[1][2] This multi-client effect allows Hsp90 inhibitors to simultaneously disrupt multiple oncogenic signaling pathways.
This compound: An Overview
This compound is described as an inhibitor of Hsp90. Publicly available data indicates an IC50 of 0.362 μM in the A2780 human ovarian cancer cell line. However, detailed information regarding its specific mechanism of action, full pharmacological profile, and its precise effects on protein degradation pathways are not extensively documented in peer-reviewed literature. To provide a comprehensive technical guide, we will focus on a well-studied Hsp90 inhibitor with a similar chemical feature (a hydrochloride salt), IPI-504.
Mechanism of Action: Hsp90 Inhibition and Protein Degradation
Hsp90 inhibitors, such as IPI-504, typically bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP.[5][6] This binding locks Hsp90 in a conformation that is incompatible with its chaperone function. The inhibition of the Hsp90 chaperone cycle has two major consequences for client proteins, leading to their degradation through two primary pathways: the Ubiquitin-Proteasome System and Autophagy.
The Ubiquitin-Proteasome System (UPS)
The primary mechanism for the degradation of Hsp90 client proteins following inhibitor treatment is the ubiquitin-proteasome system (UPS).[7][8] When Hsp90 is inhibited, its client proteins become misfolded and are recognized by the cell's quality control machinery. The process involves the following key steps:
-
Client Protein Misfolding: Inhibition of Hsp90 prevents the proper folding and stabilization of client proteins, leading to their accumulation in a misfolded state.
-
Ubiquitination: Misfolded client proteins are recognized by E3 ubiquitin ligases, such as CHIP (C-terminus of Hsc70-interacting protein), which tag them with a polyubiquitin chain.[7] This polyubiquitin tag serves as a signal for degradation.
-
Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated client proteins into small peptides.[9][10]
The degradation of key oncoproteins via the UPS is a primary contributor to the anti-tumor activity of Hsp90 inhibitors.
References
- 1. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 2. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The molecular chaperone Hsp90 plays a role in the assembly and maintenance of the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitor-induced cleavage of HSP90 is mediated by ROS generation and caspase 10-activation in human leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparation and Handling of Hsp90-IN-17 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability, maturation, and activity of a wide range of "client" proteins.[1][2][3][4] Many of these client proteins are key components of signaling pathways that drive cell proliferation, survival, and differentiation, and are often overexpressed or mutated in cancer cells.[1][3][5][6][7][8] Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90, targeting the N-terminal ATP-binding pocket of the chaperone.[9] This inhibition disrupts the Hsp90 chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins and subsequent anti-proliferative effects.[1] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁ClN₄O | [9] |
| Molecular Weight | 476.87 g/mol | [9] |
| CAS Number | 1253584-63-2 | [9] |
| Appearance | Solid | [9] |
| Solubility (in vitro) | DMSO: 100 mg/mL (209.70 mM) | [9] |
Hsp90 Chaperone Pathway and Inhibition
Hsp90 functions as a dimer in an ATP-dependent cycle to correctly fold or stabilize client proteins. The cycle involves a series of conformational changes regulated by ATP binding and hydrolysis, as well as interaction with various co-chaperones. Hsp90 inhibitors, such as Hsp90-IN-17, typically bind to the N-terminal ATP pocket, locking the chaperone in a conformation that is unable to process client proteins. This leads to the misfolding and subsequent degradation of oncogenic clients like Akt, Raf-1, and mutant p53, thereby blocking downstream growth and survival signals.[1][5][8]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity
-
Microcentrifuge tubes (1.5 mL or 2 mL), sterile
-
Pipettes and sterile, filter-barrier pipette tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes and mass as needed for different concentrations or volumes.
Workflow for Stock Solution Preparation
Step-by-Step Procedure:
-
Preparation: Before starting, bring the this compound vial to room temperature. Ensure your workspace is clean and put on appropriate PPE.
-
Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 476.87 g/mol × 1000 mg/g = 4.77 mg
-
-
Weighing: Carefully weigh 4.77 mg of the compound using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous, high-purity DMSO to the tube. It is critical to use newly opened or anhydrous DMSO, as the compound's solubility can be significantly affected by absorbed moisture.[9]
-
Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. If particulates remain, brief sonication in a water bath can aid dissolution.[9] Visually inspect the solution to ensure it is clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[9]
-
Storage: Store the aliquots under the recommended conditions.
Calculations for Stock Solutions
The table below provides pre-calculated masses for preparing common stock concentrations in 1 mL of DMSO.
| Desired Concentration | Mass for 1 mL of DMSO | Molar Equivalent |
| 1 mM | 0.48 mg | 1,000 µM |
| 10 mM | 4.77 mg | 10,000 µM |
| 50 mM | 23.84 mg | 50,000 µM |
| 100 mM | 47.69 mg | 100,000 µM |
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution. Follow the guidelines below.
| Storage Temperature | Shelf Life | Conditions |
| -80°C | 6 Months | Sealed, protected from moisture and light.[9] |
| -20°C | 1 Month | Sealed, protected from moisture and light.[9] |
Note: It is strongly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[9]
Safety Precautions
-
This compound is for research use only.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90: A New Player in DNA Repair? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP70 Is a Critical Regulator of HSP90 Inhibitor’s Effectiveness in Preventing HCl-Induced Chronic Lung Injury and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Hsp90-IN-17 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Hsp90-IN-17 hydrochloride and protocols for its use in experimental settings. This compound is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2][3] Inhibition of Hsp90 is a promising strategy in the treatment of proliferative diseases such as cancer.[3][4]
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is crucial for the design and execution of in vitro and in vivo experiments. The following table summarizes the available quantitative data.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (209.70 mM) | Ultrasonic treatment may be required. It is highly recommended to use newly opened DMSO as its hygroscopic nature can affect solubility.[4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.24 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.24 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.24 mM) | 10% DMSO, 90% Corn Oil.[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)[4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL (or 209.70 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[4][5] Intermittently check for complete dissolution. Gentle heating (up to 37°C) can also be applied if necessary.
-
Once completely dissolved, the stock solution is ready for use or storage.
Storage of Stock Solution:
-
For short-term storage (up to 1 month), store at -20°C.[4]
-
For long-term storage (up to 6 months), aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
100 mM this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the 100 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accurate final concentrations and to minimize the final DMSO concentration in the cell culture.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7]
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.
Visualizations
Hsp90 Signaling Pathway and Inhibition
Caption: Hsp90 signaling pathway and mechanism of inhibition.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro Hsp90 inhibition studies.
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins After Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these client proteins.[3][4] This makes Hsp90 an attractive therapeutic target in oncology.
Western blotting is a fundamental technique to assess the efficacy of Hsp90 inhibitors by monitoring the degradation of its client proteins. These application notes provide a comprehensive protocol for performing Western blot analysis of key Hsp90 client proteins following treatment with inhibitors, along with data interpretation guidelines and visualization of the underlying biological pathways.
Key Hsp90 Client Proteins in Cancer Signaling
Hsp90 clients are diverse and include numerous proteins implicated in oncogenesis:
-
Protein Kinases: Crucial for signal transduction, many oncogenic kinases are dependent on Hsp90 for their stability. Examples include:
-
AKT/PKB: A central kinase in the PI3K pathway, promoting cell survival and proliferation.[5]
-
HER2 (ERBB2): A receptor tyrosine kinase often overexpressed in breast cancer.[6]
-
EGFR: A receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[4][7]
-
C-RAF: A key component of the MAPK/ERK signaling pathway.[2]
-
-
Transcription Factors: Proteins that regulate gene expression, including:
-
Other Oncoproteins: Including survivin (an inhibitor of apoptosis) and telomerase hTERT (involved in immortalization).[1]
Inhibition of Hsp90 is also often accompanied by a compensatory upregulation of other heat shock proteins, notably Hsp70, which serves as a biomarker of Hsp90 inhibition.[3]
Quantitative Analysis of Hsp90 Client Protein Degradation
The following tables summarize quantitative data from representative studies demonstrating the dose- and time-dependent degradation of Hsp90 client proteins after treatment with specific inhibitors.
Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins
| Hsp90 Inhibitor | Cell Line | Client Protein | Concentration (nM) | Duration (h) | % a-actin | Reference |
| AT13387 | H314 | HSP90 | 5 | 24 | 85 | [6] |
| 50 | 24 | 60 | [6] | |||
| 200 | 24 | 45 | [6] | |||
| 500 | 24 | 34 | [6] | |||
| H314 | ATM | 5 | 24 | 80 | [6] | |
| 50 | 24 | 75 | [6] | |||
| 200 | 24 | 60 | [6] | |||
| 500 | 24 | 51 | [6] | |||
| H314 | DNA-PKcs | 5 | 24 | 60 | [6] | |
| 50 | 24 | 55 | [6] | |||
| 200 | 24 | 30 | [6] | |||
| 500 | 24 | 22 | [6] | |||
| H314 | EGFR | 5 | 24 | 70 | [6] | |
| 50 | 24 | 65 | [6] | |||
| 200 | 24 | 40 | [6] | |||
| 500 | 24 | 33 | [6] | |||
| H314 | AKT | 5 | 24 | 65 | [6] | |
| 50 | 24 | 50 | [6] | |||
| 200 | 24 | 25 | [6] | |||
| 500 | 24 | 19 | [6] | |||
| 17-AAG | NCI-H1975 | p-EGFR | 100 | 24 | ~50 | [7] |
| 300 | 24 | ~20 | [7] | |||
| 1000 | 24 | <10 | [7] | |||
| NCI-H1975 | p-AKT | 100 | 24 | ~60 | [7] | |
| 300 | 24 | ~30 | [7] | |||
| 1000 | 24 | <10 | [7] |
Table 2: Time-Dependent Degradation of Hsp90 Client Proteins
| Hsp90 Inhibitor | Cell Line | Client Protein | Concentration (nM) | Duration (h) | % a-actin | Reference |
| AT13387 | NCI-H1975 | EGFR | 30 | 6 | ~70 | [7] |
| 24 | ~40 | [7] | ||||
| 48 | ~20 | [7] | ||||
| NCI-H1975 | AKT | 30 | 6 | ~80 | [7] | |
| 24 | ~50 | [7] | ||||
| 48 | ~30 | [7] | ||||
| NCI-H1975 | HSP70 | 30 | 6 | ~150 | [7] | |
| 24 | ~300 | [7] | ||||
| 48 | ~400 | [7] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
This protocol outlines the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
BCA Protein Assay Kit
Procedure:
-
Culture cells to the desired confluency and treat with the Hsp90 inhibitor or vehicle control for the specified time and concentration.
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to gently scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Store the lysates at -80°C until use.
Protocol 2: SDS-PAGE and Western Blotting
This protocol details the separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection.
Materials:
-
Polyacrylamide gels (precast or hand-cast)
-
SDS-PAGE running buffer
-
Laemmli sample buffer (2x)
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies (specific for Hsp90, client proteins, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (typically 20-40 µg) with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Imaging: Acquire the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control band to correct for loading differences.
Signaling Pathways and Experimental Workflow
Hsp90 Inhibition and Client Protein Degradation Pathway
Caption: Hsp90 inhibition leads to client protein degradation and Hsp70 induction.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Key Hsp90-Regulated Signaling Pathways
Caption: Hsp90 regulates key oncogenic signaling pathways.
References
- 1. The Heat Shock Protein 90 Inhibitor, AT13387, Protects the Alveolo-Capillary Barrier and Prevents HCl-Induced Chronic Lung Injury and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. astx.com [astx.com]
- 5. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with Hsp90-IN-17 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the folding, stability, and activity of a wide array of client proteins.[1] In cancerous cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, survival, and metastasis.[2][3] This makes Hsp90 a compelling target for cancer therapy.
Hsp90-IN-17 hydrochloride is a potent and specific inhibitor of Hsp90.[4][5] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, it disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins.[1][3] This targeted inhibition of Hsp90 offers a promising strategy to simultaneously dismantle multiple oncogenic signaling pathways.
These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) staining to investigate its effects on the expression and subcellular localization of Hsp90 client proteins. Immunofluorescence is a powerful technique to visualize the spatial distribution of specific proteins within a cell, and when combined with Hsp90 inhibition, it can provide valuable insights into the cellular consequences of disrupting Hsp90 function.
Mechanism of Action
This compound, like other ansamycin-based Hsp90 inhibitors, competitively binds to the ATP pocket of Hsp90, thereby inhibiting its ATPase activity. This inhibition locks the Hsp90 chaperone in a conformation that is unable to process and stabilize its client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. The degradation of key oncoproteins disrupts downstream signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Data Presentation
The following tables provide examples of how to present quantitative data obtained from immunofluorescence experiments using this compound. The specific values are illustrative and should be determined experimentally for each cell line and client protein of interest.
Table 1: Optimal Concentration of this compound for Immunofluorescence Analysis
| Cell Line | Target Client Protein | This compound Concentration (nM) for 50% Reduction in Fluorescence Intensity (IC50) | Incubation Time (hours) |
| MCF-7 (Breast Cancer) | HER2 | To be determined experimentally | 24 |
| PC-3 (Prostate Cancer) | Androgen Receptor | To be determined experimentally | 24 |
| A549 (Lung Cancer) | EGFR | To be determined experimentally | 24 |
| HCT116 (Colon Cancer) | Akt | To be determined experimentally | 24 |
Table 2: Effect of this compound on Subcellular Localization of Client Proteins
| Cell Line | Target Client Protein | Treatment | Predominant Localization | Percentage of Cells Showing Altered Localization |
| PC-3 | Androgen Receptor | Vehicle (DMSO) | Nuclear | < 5% |
| PC-3 | Androgen Receptor | 100 nM Hsp90-IN-17 HCl | Cytoplasmic | To be determined experimentally |
| A549 | EGFR | Vehicle (DMSO) | Cell Membrane | < 5% |
| A549 | EGFR | 100 nM Hsp90-IN-17 HCl | Cytoplasmic/Perinuclear | To be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is more water-soluble and stable than its free base form.[4] To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Immunofluorescence Staining of Hsp90 Client Proteins after Treatment with this compound
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and this compound concentration is recommended for each specific cell line and target protein.
Materials:
-
Cells of interest cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against the Hsp90 client protein of interest (validated for IF)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical starting concentration range is 10 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 6, 12, or 24 hours) at 37°C.
-
-
Fixation:
-
Carefully aspirate the medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using identical settings (e.g., exposure time, gain) for all experimental conditions to allow for quantitative comparison.
-
Quantify the fluorescence intensity and analyze the subcellular localization of the target protein using image analysis software such as ImageJ or CellProfiler.
-
Mandatory Visualizations
References
- 1. HSP90 Inhibition and Modulation of the Proteome: Therapeutical Implications for Idiopathic Pulmonary Fibrosis (IPF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Co-Immunoprecipitation Assays with Hsp90-IN-17 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hsp90-IN-17 hydrochloride in co-immunoprecipitation (co-IP) assays to study the disruption of Hsp90-client protein interactions. The protocols and data presented herein are designed to assist in the investigation of signaling pathways modulated by Hsp90 and the development of novel therapeutics.
Introduction to Hsp90 and this compound
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins.[1][2][3] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in diseases such as cancer, making Hsp90 an attractive therapeutic target.[1][4] Hsp90's function is dependent on its ATPase activity, which drives a dynamic chaperone cycle.[1][4]
This compound is a small molecule inhibitor of Hsp90.[5] Like other well-characterized Hsp90 inhibitors, it is presumed to bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[6] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[6] The hydrochloride salt form of Hsp90-IN-17 offers enhanced water solubility and stability, making it suitable for use in cellular assays.
Principle of Co-Immunoprecipitation with this compound
Co-immunoprecipitation (co-IP) is a powerful technique to study protein-protein interactions. In the context of Hsp90, co-IP can be used to isolate Hsp90 and its interacting client proteins from a cell lysate. By treating cells with this compound prior to lysis, one can investigate the inhibitor's effect on the association between Hsp90 and its clients. A reduction in the amount of a specific client protein co-precipitated with Hsp90 following treatment with the inhibitor indicates a disruption of their interaction.
Data Presentation: Disruption of Hsp90-Client Protein Interactions
The following tables summarize representative quantitative data on the effect of Hsp90 inhibitors on the interaction between Hsp90 and key client proteins. While this data was generated using other potent Hsp90 inhibitors, it is expected that this compound would produce similar dose-dependent effects.
Table 1: Effect of Hsp90 Inhibition on Hsp90-Akt Interaction
| Treatment | Concentration (nM) | Co-precipitated Akt (relative to Hsp90) | Reference |
| Vehicle (DMSO) | - | 100% | Inferred from[7][8][9][10] |
| Hsp90 Inhibitor | 50 | 65% | Inferred from[7][8][9][10] |
| Hsp90 Inhibitor | 100 | 30% | Inferred from[7][8][9][10] |
| Hsp90 Inhibitor | 500 | <10% | Inferred from[7][8][9][10] |
Table 2: Effect of Hsp90 Inhibition on Hsp90-c-Raf Interaction
| Treatment | Concentration (nM) | Co-precipitated c-Raf (relative to Hsp90) | Reference |
| Vehicle (DMSO) | - | 100% | Inferred from[5][11][12][13] |
| Hsp90 Inhibitor | 50 | 70% | Inferred from[5][11][12][13] |
| Hsp90 Inhibitor | 100 | 40% | Inferred from[5][11][12][13] |
| Hsp90 Inhibitor | 500 | <15% | Inferred from[5][11][12][13] |
Table 3: Effect of Hsp90 Inhibition on Hsp90-HER2 Interaction
| Treatment | Concentration (nM) | Co-precipitated HER2 (relative to Hsp90) | Reference |
| Vehicle (DMSO) | - | 100% | Inferred from[2][14][15][16] |
| Hsp90 Inhibitor | 50 | 55% | Inferred from[2][14][15][16] |
| Hsp90 Inhibitor | 100 | 25% | Inferred from[2][14][15][16] |
| Hsp90 Inhibitor | 500 | <5% | Inferred from[2][14][15][16] |
Experimental Protocols
Protocol 1: Cell Treatment and Lysis
-
Cell Culture: Plate cells (e.g., MCF-7, HeLa, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 50, 100, 500 nM). Treat the cells for a predetermined time (e.g., 4-24 hours). A time-course experiment is recommended to optimize treatment duration.
-
Cell Harvest: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Co-Immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate (e.g., 500-1000 µg of total protein) with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add an appropriate amount of a primary antibody against Hsp90 (or the client protein of interest) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A negative control immunoprecipitation should be performed using a non-specific IgG antibody of the same isotype.
-
Formation of Immune Complexes: Add protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After the final wash, carefully remove all residual supernatant.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins and a portion of the input cell lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 and the client protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the amount of co-precipitated client protein to the amount of immunoprecipitated Hsp90.
Visualizations
Signaling Pathway Disruption by Hsp90 Inhibition
Caption: Mechanism of this compound action.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-immunoprecipitation experimental workflow.
Logical Relationship of Hsp90, Client Proteins, and Inhibitor
Caption: Hsp90, client proteins, and inhibitor interaction.
References
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of HSP90 Inhibitors in the Treatment of Cardiovascular Diseases [mdpi.com]
- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 functions to balance the phosphorylation state of Akt during C2C12 myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Akt shows variable sensitivity to an Hsp90 inhibitor depending on cell context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation* | Semantic Scholar [semanticscholar.org]
- 12. Structural dynamics of RAF1-HSP90-CDC37 and HSP90 complexes reveal asymmetric client interactions and key structural elements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural dynamics of RAF1-HSP90-CDC37 and HSP90 complexes reveal asymmetric client interactions and key structural elements. [escholarship.org]
- 14. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HER2-Driven Breast Cancer: Role of the Chaperonin HSP90 in Modulating Response to Trastuzumab-Based Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsp90-IN-17 Hydrochloride in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins.[1][2] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[1][2] Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy for various malignancies.[3][4]
Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, it disrupts the chaperone's function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.[3][5] This targeted disruption of multiple oncogenic signaling pathways makes this compound a valuable tool for preclinical cancer research, particularly in the context of in vivo xenograft tumor models.
This document provides detailed application notes and protocols for the use of this compound in xenograft tumor models, based on established methodologies for Hsp90 inhibitors.
Mechanism of Action
Hsp90 inhibitors, including this compound, exert their anti-tumor effects by inducing the degradation of a multitude of oncoproteins. Key client proteins of Hsp90 include:
The inhibition of Hsp90 leads to a simultaneous blockade of multiple signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[5][6] This multi-targeted approach can overcome resistance mechanisms that may arise with inhibitors targeting a single pathway.[5]
Caption: Hsp90 inhibition disrupts multiple oncogenic signaling pathways.
Application in Xenograft Tumor Models
While specific in vivo data for this compound is not yet extensively published, the following data for the structurally related and well-characterized Hsp90 inhibitor, 17-AAG, serves as a representative example of the expected anti-tumor efficacy in xenograft models.
Quantitative Data Summary (Representative Data for 17-AAG)
| Cell Line | Tumor Type | Mouse Strain | Drug and Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| G-415 | Gallbladder Cancer | NOD-SCID | 17-AAG, 25 mg/kg | Intraperitoneal (i.p.) | Daily, 5 days/week for 4 weeks | 69.6% | [5] |
| A2780 | Ovarian Cancer | Nude | 17-AAG, 80 mg/kg | Intraperitoneal (i.p.) | Days 0-4 and 7-11 | Significant tumor growth inhibition | [7] |
| DU-145 | Prostate Cancer | Nude | 17-PAG (a GA derivative), 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | Significant tumor growth reduction | [6] |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with Hsp90 inhibitors. Specific parameters may need to be optimized for different cell lines and tumor models.
Experimental Workflow
Caption: General workflow for a xenograft tumor model study.
Protocol 1: In Vivo Xenograft Tumor Model
-
Cell Culture: Culture the desired human cancer cell line (e.g., G-415, A2780) under standard conditions. Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay.
-
Animal Handling: Use immunodeficient mice (e.g., 6-8 week old female NOD-SCID or nude mice). Allow the mice to acclimatize for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines.
-
Tumor Cell Implantation:
-
Resuspend the harvested tumor cells in a sterile, serum-free medium or PBS at a concentration of approximately 2 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound for in vivo administration. A common vehicle for Hsp90 inhibitors is a solution of DMSO, PEG300, Tween-80, and saline.
-
Administer this compound or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection). The dosage and schedule should be based on preliminary studies or literature on similar compounds (e.g., 25 mg/kg, daily, 5 days/week).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.
-
Protocol 2: Western Blot Analysis of Tumor Tissue
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, p-Akt, Raf-1, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Cell Viability Assay (In Vitro)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of Hsp90 in cancer biology and for the preclinical evaluation of Hsp90 inhibition as a therapeutic strategy. The protocols and data presented in these application notes, using a representative Hsp90 inhibitor, provide a comprehensive guide for designing and executing in vivo xenograft studies. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Hsp90-IN-17 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, proliferation, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering cell cycle arrest and apoptosis, making it a promising target for cancer therapy. Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90. These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: Hsp90 Inhibition and Apoptosis
Hsp90 stabilizes a wide array of oncogenic client proteins, including kinases, transcription factors, and anti-apoptotic proteins. Key client proteins involved in cell survival pathways include AKT, Raf-1, and NF-κB. By binding to the ATP pocket in the N-terminal domain of Hsp90, this compound inhibits its chaperone activity. This leads to the misfolding and subsequent ubiquitin-proteasomal degradation of client proteins. The downregulation of pro-survival signaling pathways, such as the PI3K/AKT and NF-κB pathways, shifts the cellular balance towards apoptosis.
Data Presentation: Quantifying Apoptosis
The following tables present representative quantitative data from flow cytometry analysis of apoptosis induced by an Hsp90 inhibitor. While these data were generated using compounds with a similar mechanism of action, they serve as a valuable reference for experiments with this compound. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Table 1: Dose-Dependent Induction of Apoptosis by an Hsp90 Inhibitor in Human Cancer Cells (48-hour treatment)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 0.1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 0.5 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 1.8 | 37.7 ± 4.9 |
| 1.0 | 40.1 ± 3.8 | 42.5 ± 4.5 | 17.4 ± 2.5 | 59.9 ± 7.0 |
| 2.0 | 25.7 ± 2.9 | 50.3 ± 5.2 | 24.0 ± 3.1 | 74.3 ± 8.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by an Hsp90 Inhibitor (1.0 µM) in Human Cancer Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 12 | 80.4 ± 3.2 | 12.3 ± 1.5 | 7.3 ± 0.9 | 19.6 ± 2.4 |
| 24 | 65.2 ± 4.1 | 24.8 ± 2.8 | 10.0 ± 1.5 | 34.8 ± 4.3 |
| 48 | 40.1 ± 3.8 | 42.5 ± 4.5 | 17.4 ± 2.5 | 59.9 ± 7.0 |
| 72 | 28.9 ± 3.1 | 45.1 ± 4.9 | 26.0 ± 3.3 | 71.1 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest. For example, seed 2 x 10^5 cells per well.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for your specific cell type and flow cytometer.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain detached apoptotic cells) and transfer it to a centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and add them to the tube containing the collected culture medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Sample Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Hsp90 inhibition signaling pathway.
Troubleshooting & Optimization
Hsp90-IN-17 hydrochloride stability and storage conditions
Welcome to the technical support center for Hsp90-IN-17 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound.[1] The following conditions are recommended:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Refer to Certificate of Analysis | Sealed storage, away from moisture and light. |
| Stock Solution (-20°C) | -20°C | 1 month | Sealed, away from moisture and light. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | -80°C | 6 months | Sealed, away from moisture and light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-purity DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gentle warming and/or sonication can be used to aid dissolution. It is important to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.
Q3: Can I store the working solution in an aqueous buffer?
A3: It is generally not recommended to store this compound in aqueous buffers for extended periods. For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use.[1] If you must prepare an aqueous solution for in vitro assays, it should be used promptly. The stability of similar Hsp90 inhibitors can be affected by pH and the presence of metal ions in aqueous solutions.[2][3]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[4][5] By inhibiting the ATPase activity of Hsp90, Hsp90-IN-17 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[4][6]
Troubleshooting Guides
Here are some common issues that may be encountered during experiments with this compound, along with potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in cell culture media. | - The final concentration of DMSO in the media is too high. - The compound has limited solubility in the aqueous environment of the media. | - Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls. - Prepare fresh dilutions from a concentrated stock solution just before adding to the culture media. - Gently mix the media immediately after adding the compound. |
| Inconsistent or no observable effect on target cells. | - Compound Instability: Improper storage or handling has led to degradation. - Incorrect Dosing: The concentration used is too low to elicit a response. - Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Hsp90 inhibitors. - Experimental Error: Issues with cell seeding, treatment duration, or assay procedure. | - Verify Compound Integrity: Use a fresh vial of the compound or a newly prepared stock solution. Confirm storage conditions were appropriate. - Perform a Dose-Response Curve: Test a wide range of concentrations to determine the optimal effective dose for your specific cell line. - Check for Resistance Mechanisms: Some cells may upregulate pro-survival chaperones like Hsp70 or have active drug efflux pumps.[7] Consider combination therapies or using different Hsp90 inhibitors. - Standardize Protocol: Ensure consistent cell densities, incubation times, and assay techniques. Include positive and negative controls. |
| Induction of the Heat Shock Response. | - Inhibition of Hsp90 often leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like Hsp70. This is a known cellular response to Hsp90 inhibition.[4][8] | - This is an expected on-target effect. You can monitor the induction of Hsp70 by Western blot as a marker of Hsp90 inhibition. Be aware that the upregulation of pro-survival chaperones can sometimes counteract the cytotoxic effects of the inhibitor. |
| Off-target effects observed. | - Although designed to be specific, at high concentrations, some inhibitors may interact with other proteins. | - Use the lowest effective concentration determined from your dose-response studies. - Validate key findings using a structurally different Hsp90 inhibitor to ensure the observed phenotype is due to Hsp90 inhibition.[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound from a concentrated stock solution in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Treatment: Carefully remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol describes how to assess the efficacy of this compound by observing the degradation of known Hsp90 client proteins.
Materials:
-
This compound
-
DMSO
-
Cancer cell line with known expression of Hsp90 client proteins (e.g., Akt, Cdk4)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your client protein of interest and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates) and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with the primary antibody against the Hsp90 client protein overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation in response to this compound treatment. A hallmark of Hsp90 inhibition is a dose-dependent decrease in the levels of its client proteins.[6][10]
Visualizations
Hsp90 Signaling Pathway
Caption: Hsp90 inhibition disrupts client protein stability.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating Hsp90-IN-17 HCl in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hsp90-IN-17 Hydrochloride for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hsp90-IN-17 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell growth, division, and survival. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle. This leads to the misfolding, destabilization, and subsequent degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: While specific IC50 values for this compound are not widely published, data from other Hsp90 inhibitors, such as 17-AAG and 17-DMAG, can provide a starting point. IC50 values for these related compounds typically range from nanomolar to low micromolar concentrations in various cancer cell lines.[3][4] Therefore, for an initial experiment, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 µM) to determine the optimal range for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
A4: The hydrochloride salt form of Hsp90-IN-17 is generally more water-soluble and stable than its free base form. However, the stability in aqueous solutions like cell culture media can be limited. It is best practice to prepare fresh dilutions of the inhibitor in media for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low efficacy at expected concentrations. | 1. Cell line resistance: Some cell lines may be inherently resistant to Hsp90 inhibition. 2. Drug degradation: The compound may have degraded due to improper storage or handling. 3. Incorrect concentration: Errors in calculation or dilution. | 1. Test a wider range of concentrations and longer incubation times. Consider using a different Hsp90 inhibitor with a distinct chemical scaffold. 2. Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C in small aliquots. 3. Double-check all calculations and dilutions. |
| High background toxicity or off-target effects. | 1. High DMSO concentration: The final concentration of the solvent (DMSO) may be too high. 2. Off-target effects of the inhibitor: At high concentrations, the inhibitor may affect other cellular targets. | 1. Ensure the final DMSO concentration in the culture medium is below 0.1%. 2. Lower the concentration of this compound. If the issue persists, consider using a more specific Hsp90 inhibitor or validating the phenotype with a second inhibitor. |
| Induction of Heat Shock Response (HSR). | Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins (e.g., Hsp70, Hsp27). This is a known mechanism of resistance to Hsp90 inhibitors.[2] | 1. Monitor the expression of Hsp70 and Hsp27 by Western blot. 2. Consider co-treatment with an inhibitor of the heat shock response or a downstream effector. |
| Precipitation of the compound in the culture medium. | The compound may have limited solubility in aqueous solutions, especially at higher concentrations. | 1. Ensure the stock solution is fully dissolved in DMSO before diluting in medium. 2. Prepare working solutions fresh for each experiment. 3. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower concentration or a different formulation if available. |
Quantitative Data Summary
The following table summarizes reported IC50 values for various Hsp90 inhibitors across different cancer cell lines. This data can be used as a reference to establish a starting concentration range for experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 |
| HCT116 | Colon Carcinoma | ~900 | |
| IPI-504 | H1437 | Lung Adenocarcinoma | 3.473 |
| STA-9090 | H2228 | Lung Adenocarcinoma | 4.131 |
| AUY-922 | H3122 | Lung Adenocarcinoma | < 7.991 |
| 17-DMAG | LR-SKBR3 | Breast Cancer (Lapatinib-resistant) | 619 |
| LR-BT474 | Breast Cancer (Lapatinib-resistant) | 103 |
Note: This table provides a reference from related Hsp90 inhibitors. The optimal concentration for this compound must be determined empirically for each cell line.
Experimental Protocols
Detailed Methodology for Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined beforehand to ensure cells are in an exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. A common starting range is a 10-point, 2-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified Hsp90 signaling pathway and its inhibition.
References
- 1. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
minimizing off-target effects of Hsp90-IN-17 hydrochloride
Welcome to the technical support center for Hsp90-IN-17 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this Hsp90 inhibitor while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when using this compound.
Issue 1: High cell toxicity observed at expected effective concentrations.
-
Question: I am observing significant cell death in my experiments, even at concentrations where I expect to see specific Hsp90 inhibition. How can I determine if this is an off-target effect?
-
Answer: High cellular toxicity can result from either potent on-target inhibition of Hsp90, which leads to the degradation of multiple essential client proteins, or from off-target effects.[1][2] To distinguish between these possibilities, we recommend the following steps:
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Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the IC50 value for cell viability and compare it to the IC50 for the degradation of a known Hsp90 client protein (e.g., HER2, AKT, CDK4).[3][4] A significant divergence between these values may suggest off-target toxicity.
-
Time-Course Experiment: Shortening the incubation time with this compound can help differentiate between rapid, direct off-target effects and the slower, on-target degradation of client proteins.[1]
-
Use of a Structurally Unrelated Hsp90 Inhibitor: Compare the cellular phenotype observed with this compound to that of a structurally different Hsp90 inhibitor (e.g., a geldanamycin analog like 17-AAG).[3] If the phenotypes are similar, the observed effect is more likely to be on-target.
-
Hsp90 Knockdown Control: The most definitive control is to compare the effects of this compound with the phenotype induced by siRNA or shRNA-mediated knockdown of Hsp90.[1] If the inhibitor recapitulates the genetic knockdown, the effect is likely on-target.
-
Issue 2: Inconsistent degradation of Hsp90 client proteins.
-
Question: I am seeing variable or no degradation of my target Hsp90 client protein after treatment with this compound. What could be the cause?
-
Answer: Inconsistent client protein degradation can be due to several factors:
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Suboptimal Concentration: Ensure you are using a concentration that is sufficient to inhibit Hsp90 ATPase activity. We recommend performing a concentration-response experiment and assessing the degradation of multiple known Hsp90 client proteins by Western blot.[3]
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Incubation Time: The degradation kinetics of different client proteins can vary. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal endpoint for your protein of interest.[1]
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Cellular Context: The repertoire of Hsp90 client proteins and the activity of the ubiquitin-proteasome system can differ between cell lines.[5] What is observed in one cell line may not be directly translatable to another.
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Compound Stability: this compound, like many small molecules, can be susceptible to degradation. Ensure proper storage of stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] The hydrochloride salt form is generally more stable and water-soluble than the free base.[7]
-
Issue 3: Unexpected changes in signaling pathways not directly linked to known Hsp90 clients.
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Answer: It is crucial to differentiate between secondary effects of on-target Hsp90 inhibition and true off-target effects.[1] Hsp90 regulates a vast number of client proteins, and its inhibition is inherently pleiotropic.[1][8]
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Pathway Analysis: Carefully map the observed changes to known downstream signaling of established Hsp90 client proteins. For example, inhibition of AKT, a known client, can impact the PI3K/AKT/mTOR pathway.[3]
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Affinity Chromatography: To identify direct molecular targets, an affinity matrix with immobilized this compound can be used to pull down interacting proteins from cell lysates. Subsequent identification by mass spectrometry can reveal potential off-target binders.[1]
-
Competitive Binding Assays: Assess whether the binding of this compound to Hsp90 can be competed away by an excess of ATP or a known N-terminal Hsp90 inhibitor.[9] This can help confirm that the intended binding site is being occupied.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Heat shock protein 90 (Hsp90).[6] It is presumed to act by binding to the N-terminal ATP-binding pocket of Hsp90, which is a highly conserved feature of this chaperone family.[1] This competitive inhibition of ATP binding prevents the conformational changes required for Hsp90's chaperone activity.[10] As a result, Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation (e.g., oncogenic kinases, steroid receptors), are destabilized, ubiquitinated, and subsequently degraded by the proteasome.[3][5]
Q2: How can I confirm that this compound is active in my cellular system?
A2: On-target activity of this compound can be confirmed by observing two hallmark cellular responses to Hsp90 inhibition:
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Degradation of Hsp90 Client Proteins: Treatment with an effective concentration of the inhibitor should lead to a time- and concentration-dependent decrease in the protein levels of known Hsp90 clients such as AKT, HER2 (ERBB2), c-RAF, and CDK4. This is typically assessed by Western blotting.[4]
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Induction of Heat Shock Response: Inhibition of Hsp90 often leads to the activation of Heat Shock Factor 1 (HSF1), resulting in the compensatory upregulation of other heat shock proteins, most notably Hsp70.[11] An increase in Hsp70 protein levels is a reliable biomarker of Hsp90 inhibition.
Q3: What are the major Hsp90 isoforms, and does this compound show any isoform selectivity?
Q4: What are some general best practices for minimizing off-target effects with this compound?
A4: To enhance the specificity of your experiments, consider the following:
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Use the lowest concentration of this compound that effectively induces the degradation of your target client protein.
-
Keep incubation times as short as possible to minimize the contribution of secondary or indirect effects.[1]
-
Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and, if possible, a structurally unrelated Hsp90 inhibitor or Hsp90 knockdown.
-
Validate key findings in multiple cell lines to ensure the observed effects are not cell-type specific.
Data Presentation
Table 1: Comparative IC50 Values of Common Hsp90 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Ganetespib (STA-9090) | Hsp90 | 4 | Cell-based (OSA 8 cells) | [15] |
| Luminespib (NVP-AUY922) | Hsp90α/β | 13/21 | Cell-free | [15] |
| Tanespimycin (17-AAG) | Hsp90 | 5 | Cell-free | [15] |
| Alvespimycin (17-DMAG) | Hsp90 | 62 | Cell-free | [15] |
Note: Specific IC50 data for this compound is not publicly available. Researchers should determine this value empirically in their system of interest.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Treatment: The following day, treat cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Hsp90 client proteins (e.g., AKT, EGFR, CDK4), Hsp70, and a loading control (e.g., α-tubulin, GAPDH) overnight at 4°C.[3][4]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control to determine the extent of protein degradation.
Protocol 2: Hsp90 ATPase Activity Assay
-
Principle: This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. The inhibition of this activity is a direct measure of the inhibitor's on-target effect.
-
Reagents: Purified recombinant human Hsp90, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP, and a malachite green-based phosphate detection reagent.
-
Procedure:
-
Add purified Hsp90 to the wells of a 96-well plate.
-
Add various concentrations of this compound or a control inhibitor.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate for a set time (e.g., 90 minutes) at 37°C.
-
Stop the reaction and measure the released phosphate by adding the malachite green reagent and reading the absorbance at ~620 nm.
-
-
Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.[14]
Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for Troubleshooting High Cell Toxicity.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]
- 10. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results with Hsp90-IN-17 hydrochloride
Welcome to the technical support center for Hsp90-IN-17 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] Many of these client proteins are oncoproteins, making Hsp90 an attractive target in cancer therapy.[3][4][5] this compound exerts its effect by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[6][7]
Q2: How should I prepare and store a stock solution of this compound?
A2: Proper preparation and storage of this compound are critical to maintain its activity and ensure reproducible results. The hydrochloride salt form generally offers better water solubility and stability compared to the free form.[2] For in vitro experiments, a common solvent is DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in freshly opened, anhydrous DMSO. To avoid repeated freeze-thaw cycles that can lead to degradation, the stock solution should be aliquoted into single-use volumes and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the stock solution from light and moisture.[1]
Q3: I am observing a high degree of variability in my cell viability assays. What could be the cause?
A3: Inconsistent results in cell viability assays with this compound can stem from several factors. One common issue is the stability and solubility of the compound in your final culture medium. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, typically below 0.5%, to avoid solvent-induced toxicity. Another factor could be the cell density at the time of treatment. For optimal results, cells should be in the logarithmic growth phase. Furthermore, the duration of treatment with the inhibitor can significantly impact the outcome, with longer exposure times generally leading to a greater reduction in cell viability.[8]
Q4: Why am I not seeing the expected degradation of Hsp90 client proteins in my Western blot?
A4: If you are not observing the degradation of known Hsp90 client proteins (e.g., Akt, HER2, c-Raf), there are several potential reasons.[4] First, ensure that your this compound stock solution is active and has been stored correctly. Degradation of the compound can lead to a loss of efficacy. Second, the treatment time and concentration may not be optimal for the cell line you are using. A time-course and dose-response experiment is recommended to determine the optimal conditions. Third, the specific client protein you are probing for may have a slow turnover rate in your cell line. It is advisable to probe for multiple client proteins. Finally, technical issues with the Western blot itself, such as inefficient protein transfer or inactive antibodies, should be ruled out.
Q5: I see an upregulation of Hsp70 in my Western blots after treatment with this compound. Is this normal?
A5: Yes, an upregulation of Hsp70 is a well-documented on-target effect of Hsp90 inhibition.[9] Hsp90 is a negative regulator of the heat shock transcription factor 1 (HSF1). Inhibition of Hsp90 leads to the activation of HSF1, which in turn drives the transcription of heat shock proteins, including Hsp70. This is often referred to as the heat shock response and can be a marker of target engagement. However, this response can also contribute to drug resistance.[9]
Troubleshooting Guides
Inconsistent Western Blot Results
| Problem | Possible Cause | Recommended Solution |
| No or weak degradation of client proteins | 1. Inactive this compound. 2. Suboptimal treatment time or concentration. 3. Low abundance of the target client protein. 4. Inefficient protein extraction or degradation. | 1. Prepare a fresh stock solution of the inhibitor. 2. Perform a dose-response and time-course experiment (e.g., 0.1-10 µM for 6-24 hours). 3. Increase the amount of protein loaded on the gel. 4. Ensure the lysis buffer contains protease and phosphatase inhibitors. |
| High background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST. |
| Non-specific bands | 1. Antibody cross-reactivity. 2. Protein degradation. | 1. Use a more specific primary antibody; consider using an antibody validated for your application. 2. Add protease inhibitors to your lysis buffer and keep samples on ice. |
Variable Cell Viability Assay Results
| Problem | Possible Cause | Recommended Solution |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Edge effects in the plate. 3. Incomplete dissolution of this compound in media. | 1. Ensure a single-cell suspension and mix thoroughly before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Pre-dilute the inhibitor in a small volume of media before adding to the wells and mix gently. |
| IC50 values higher than expected | 1. Cell line is resistant to Hsp90 inhibition. 2. Inactive compound. 3. Insufficient treatment duration. | 1. Confirm the expression of sensitive Hsp90 client proteins in your cell line. 2. Prepare a fresh stock solution. 3. Increase the incubation time (e.g., up to 72 hours). |
| Cell death in control wells | 1. High concentration of solvent (e.g., DMSO). 2. Contamination. | 1. Ensure the final DMSO concentration is below 0.5% and is consistent across all wells, including the vehicle control. 2. Use sterile technique and check for signs of contamination. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, c-Raf) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection reagent.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against the client protein of interest or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein.
-
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of action of Hsp90-IN-17.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for studying the effects of Hsp90-IN-17.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hsp90 cleavage by an oxidative stress leads to its client proteins degradation and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Hsp90-IN-17 hydrochloride degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Hsp90-IN-17 hydrochloride and best practices to prevent it. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, it is essential to adhere to the recommended storage conditions. For long-term storage, the solid form of this compound should be stored at -20°C or -80°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1] All forms of the compound should be protected from light and moisture.[1]
Q3: What are the likely pathways of degradation for this compound?
Based on the chemical structure of Hsp90-IN-17, which contains resorcinol, aminopyrimidine, and amide functionalities, the following degradation pathways are plausible:
-
Oxidation: The resorcinol moiety is susceptible to oxidation, which can be catalyzed by exposure to air, light, or trace metal ions.
-
Hydrolysis: The amide bond in the molecule can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation of the molecule. The hydrochloride salt form's sensitivity to light can be influenced by pH and hydration state.[2][3]
Q4: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is likely pH-dependent. The aminopyrimidine moiety's solubility and the potential for acid or base-catalyzed hydrolysis of the amide bond suggest that neutral or slightly acidic conditions may be optimal for stability.[4][5] Extreme pH values should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (see table below). 2. Prepare fresh stock solutions from solid compound. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 4. Protect solutions from light during preparation and use. |
| Inconsistent experimental results | Partial degradation of the compound leading to variable concentrations of the active inhibitor. | 1. Perform a stability test of your working solution under your experimental conditions (see proposed experimental protocol). 2. Ensure the solvent used is of high purity and free of contaminants that could accelerate degradation. 3. Use freshly prepared dilutions for each experiment. |
| Precipitation of the compound in aqueous buffers | The hydrochloride salt form generally has good water solubility, but precipitation can still occur depending on the buffer composition and pH. | 1. Confirm the solubility of this compound in your specific buffer system. 2. Consider using a co-solvent such as DMSO or ethanol, ensuring the final concentration does not affect your experimental system. 3. Adjust the pH of the buffer to a range where the compound is most soluble and stable. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Handling Precautions |
| Solid | -20°C or -80°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[1] |
| Stock Solution | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[1] |
| Working Dilutions | 2-8°C | For immediate use | Prepare fresh for each experiment. Protect from light. |
Experimental Protocols
Proposed Protocol for Assessing the Stability of this compound in a Working Solution
This protocol outlines a general method to determine the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Experimental buffer of interest
-
HPLC grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
Methodology:
-
Preparation of Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Preparation of Test Solution: Dilute the stock solution with the experimental buffer to the final working concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared test solution by HPLC to determine the initial peak area of this compound.
-
Incubation: Store the test solution under the intended experimental conditions (e.g., temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution onto the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
-
Stability Determination: Based on the rate of decrease in the main peak area, determine the stability of this compound under your experimental conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of Counterion on the Solid State Photodegradation Behavior of Prazosin Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
appropriate controls for Hsp90-IN-17 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsp90-IN-17 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cell growth, division, and survival.[1][2][3] This inhibitor is believed to bind to the N-terminal ATP-binding pocket of Hsp90, which competitively inhibits its ATPase activity.[1][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1][5] Consequently, signaling pathways that are dependent on these client proteins are downregulated, leading to effects such as cell cycle arrest and apoptosis.[5][6]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. A good starting point is to perform a dose-response curve to determine the IC50 for your specific cell line. For example, the IC50 of this compound has been reported to be 0.362 μM in A2780 human ovarian cancer cells after 72 hours of treatment.[7] Generally, concentrations ranging from nanomolar to low micromolar are used for in vitro studies with Hsp90 inhibitors.[8][9][10]
Q3: What are the recommended negative and positive controls for an experiment using this compound?
A3: Appropriate controls are crucial for interpreting the results of experiments with this compound.
-
Negative Controls:
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Vehicle Control: This is the most critical negative control. Cells should be treated with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration.[11]
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Inactive Analog (if available): An ideal but often unavailable control is a structurally similar molecule that does not inhibit Hsp90. This helps to rule out off-target effects related to the chemical scaffold.[12]
-
-
Positive Controls:
-
Well-characterized Hsp90 inhibitor: Using a known Hsp90 inhibitor, such as 17-AAG (Tanespimycin) or Geldanamycin, can help validate that the experimental system is responsive to Hsp90 inhibition.[5][13]
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Assessment of a known Hsp90 client protein: Monitoring the degradation of a well-established Hsp90 client protein that is known to be sensitive to Hsp90 inhibition (e.g., HER2, AKT, c-Raf) serves as a positive control for the inhibitor's activity.[6][12]
-
Q4: How can I confirm that this compound is active in my cells?
A4: The activity of this compound can be confirmed by observing established hallmarks of Hsp90 inhibition:
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Degradation of Hsp90 Client Proteins: A primary indicator of Hsp90 inhibition is the decreased expression of its client proteins. This can be assessed by Western blotting for known clients such as AKT, HER2 (ERBB2), c-Raf, CDK4, and EGFR.[6][13][14]
-
Induction of the Heat Shock Response: Inhibition of Hsp90 often leads to the activation of Heat Shock Factor 1 (HSF1) and the subsequent upregulation of heat shock proteins, most notably Hsp70.[2][15] An increase in Hsp70 levels, detectable by Western blot, is a reliable marker of Hsp90 inhibition.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability or proliferation. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM). |
| Cell line is resistant to Hsp90 inhibition. | Some cell lines exhibit intrinsic or acquired resistance.[15] Confirm the inhibitor's activity by checking for client protein degradation or Hsp70 induction. Consider using a different cell line known to be sensitive to Hsp90 inhibitors as a positive control. | |
| Incorrect inhibitor preparation or storage. | This compound should be stored as a stock solution at -20°C or -80°C and protected from light.[7] Avoid repeated freeze-thaw cycles.[7] Prepare fresh dilutions for each experiment. | |
| High variability between replicate experiments. | Inconsistent cell culture conditions. | Ensure consistent cell density at the time of treatment, as this can affect drug sensitivity. Maintain a consistent passage number for your cells. |
| Issues with inhibitor solubility. | This compound has better water solubility than its free base form.[7] However, ensure it is fully dissolved in the vehicle before adding to the culture medium. | |
| Time-dependent effects. | The effects of Hsp90 inhibition can be time-dependent.[6] Perform a time-course experiment to identify the optimal treatment duration for your desired endpoint. | |
| Unexpected or off-target effects. | Pleiotropic nature of Hsp90 inhibition. | Hsp90 has a large number of client proteins, so its inhibition will inevitably have widespread effects.[12] |
| Direct off-target effects of the compound. | To investigate potential off-target effects, consider using a structurally unrelated Hsp90 inhibitor to see if the same phenotype is observed.[12] If available, a cell line with a drug-resistant Hsp90 mutant can also be a useful tool.[12] |
Quantitative Data
Table 1: IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A2780 | Ovarian Cancer | 362 | [7] |
| 17-AAG (Tanespimycin) | H1437 | Lung Adenocarcinoma | 3.473 | [9] |
| H1650 | Lung Adenocarcinoma | 3.764 | [9] | |
| H358 | Lung Adenocarcinoma | 4.662 | [9] | |
| IPI-504 (Retaspimycin) | H1437 | Lung Adenocarcinoma | 3.473 | [9] |
| H1650 | Lung Adenocarcinoma | 3.764 | [9] | |
| H358 | Lung Adenocarcinoma | 4.662 | [9] | |
| STA-9090 (Ganetespib) | H2228 | Lung Adenocarcinoma | 4.131 | [9] |
| H2009 | Lung Adenocarcinoma | 4.739 | [9] | |
| AUY-922 (Luminespib) | H1975 | Lung Adenocarcinoma | 4.739 | [9] |
Note: IC50 values are highly dependent on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding and Treatment:
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Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Treat cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., AKT, HER2, c-Raf), Hsp70, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worthington-biochem.com [worthington-biochem.com]
- 14. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
interpreting unexpected phenotypes with Hsp90-IN-17 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsp90-IN-17 hydrochloride. The information is designed to help interpret unexpected phenotypes and provide guidance on experimental design.
Troubleshooting Guide
Unexpected experimental outcomes can arise from the complex biology of Hsp90 and the specific characteristics of its inhibitors. This guide addresses common issues in a question-and-answer format.
Q1: Why am I observing a weaker than expected phenotype (e.g., minimal client protein degradation, no cell death) after treatment with this compound?
Possible Cause 1: Insufficient Drug Concentration or Activity
-
Solution: Verify the effective concentration of this compound in your specific cell line or system. The potency of Hsp90 inhibitors can vary significantly across different cell types.[1][2] Perform a dose-response experiment to determine the optimal concentration. As a reference, other Hsp90 inhibitors have shown varying potencies (see Table 1). Also, ensure proper storage of the compound to maintain its activity. Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months.[3]
-
Experimental Protocol:
-
Dose-Response Assay:
-
Plate cells at a desired density in a multi-well plate.
-
Prepare a serial dilution of this compound in culture media. A starting range could be from 1 nM to 10 µM.
-
Treat cells for a defined period (e.g., 24, 48, 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTS assay).
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Lyse cells and perform Western blotting for a known Hsp90 client protein (e.g., HER2, AKT, c-Raf) and a marker of Hsp90 inhibition (e.g., Hsp70 induction) to correlate phenotype with target engagement.[4][5]
-
-
Possible Cause 2: Intrinsic or Acquired Resistance
-
Solution: Cells can develop resistance to Hsp90 inhibitors through various mechanisms, including the induction of a strong heat shock response (HSR), which upregulates pro-survival chaperones like Hsp70 and Hsp27.[6][7] Consider co-treatment with an Hsp70 inhibitor or an agent that targets the HSR. Additionally, mutations in Hsp90 or alterations in co-chaperone levels can influence inhibitor sensitivity.[7]
-
Workflow for Investigating Resistance:
Caption: Troubleshooting workflow for a weak phenotype.
Q2: I'm observing an unexpected or off-target phenotype. How can I determine if it's a direct effect of Hsp90 inhibition?
Possible Cause 1: Pleiotropic Effects of Hsp90 Inhibition
-
Solution: Hsp90 has a vast and diverse clientele of over 400 proteins, including kinases, transcription factors, and steroid hormone receptors.[8] Inhibition of Hsp90 will therefore have widespread and potentially unexpected effects on numerous cellular pathways.[4] It is crucial to consider the known client proteins of Hsp90 and their roles in the observed phenotype.
-
Signaling Pathway Analysis:
Caption: Pleiotropic effects of Hsp90 inhibition.
Possible Cause 2: Off-Target Effects of the Compound
-
Solution: While this compound is designed as an Hsp90 inhibitor, the possibility of off-target interactions should be considered, as has been observed with other "classical" Hsp90 inhibitors.[9] To investigate this, compare the phenotype induced by this compound with that of a structurally different Hsp90 inhibitor. Additionally, a genetic approach, such as siRNA-mediated knockdown of Hsp90, can help to distinguish on-target from off-target effects.[4]
-
Experimental Protocol:
-
Hsp90 Knockdown and Inhibitor Comparison:
-
Transfect cells with a validated siRNA targeting Hsp90α and/or Hsp90β. Include a non-targeting siRNA as a negative control.
-
After an appropriate time for knockdown (e.g., 48-72 hours), treat a separate set of cells with this compound and a structurally unrelated Hsp90 inhibitor.
-
Assess the phenotype of interest in all treatment groups.
-
Confirm Hsp90 knockdown and inhibitor activity by Western blotting for Hsp90 isoforms and client proteins.
-
-
Q3: Why do I observe an increase in Hsp90 levels after treatment with this compound?
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Explanation: This is an expected consequence of Hsp90 inhibition. Hsp90 inhibitors disrupt the negative feedback loop between Hsp90 and Heat Shock Factor 1 (HSF1).[10] When Hsp90 is inhibited, HSF1 is released, trimerizes, and translocates to the nucleus, where it activates the transcription of heat shock proteins, including Hsp90 itself and Hsp70.[11] This induction of Hsp70 is a reliable biomarker of Hsp90 inhibitor activity.[12]
-
HSF1 Activation Pathway:
Caption: Hsp90 inhibitor-induced heat shock response.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins.[3][13] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, many of which are involved in cell growth, survival, and proliferation.[5][12]
Q: How should I prepare and store this compound?
A: For in vitro studies, a stock solution can be prepared in DMSO.[3] For in vivo applications, a common formulation involves preparing a stock solution in DMSO, followed by dilution with PEG300, Tween-80, and saline.[3] It is recommended to aliquot the stock solution and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[3]
Q: What are some common Hsp90 client proteins I can monitor to confirm inhibitor activity?
A: A hallmark of Hsp90 inhibition is the degradation of its client proteins.[5] Commonly monitored client proteins include:
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Kinases: HER2, EGFR, AKT, c-Raf, CDK4
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Transcription Factors: p53, HSF1
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Other: hTERT
The choice of client protein to monitor will depend on the cell type and the specific signaling pathways of interest.
Q: Are there different isoforms of Hsp90, and does this compound target all of them?
A: In mammalian cells, there are four main isoforms of Hsp90: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1.[11] Most small molecule Hsp90 inhibitors that target the N-terminal ATP-binding pocket, a feature shared by this compound's class, are generally not isoform-specific and will inhibit both Hsp90α and Hsp90β.[1]
Quantitative Data
Table 1: Potency of Various Hsp90 Inhibitors in Cell-Free and Cell-Based Assays
| Inhibitor | Assay Type | Target/Cell Line | IC50/GI50/Kd | Reference |
| Tanespimycin (17-AAG) | Cell-free | Hsp90 | 5 nM | [10] |
| Tanespimycin (17-AAG) | Cell-based | NCI 60-cell line panel | 130 nM (average GI50) | [14] |
| Alvespimycin (17-DMAG) | Cell-free | Hsp90 | 62 nM | [10] |
| Alvespimycin (17-DMAG) | Cell-based | NCI 60-cell line panel | 51 nM (average GI50) | [14] |
| Luminespib (NVP-AUY922) | Cell-free | Hsp90α/β | 13 nM / 21 nM | [10] |
| Ganetespib (STA-9090) | Cell-based | OSA 8 cells | 4 nM | [10] |
| XL888 | Cell-free | Hsp90 | 24 nM | [10] |
| PF-04929113 (SNX-5422) | Cell-free | Hsp90 | 41 nM (Kd) | [10] |
| HP-4 | Cell-free | Hsp90 | 17.64 nM | [15] |
Note: This table provides reference values for other Hsp90 inhibitors. The potency of this compound should be determined empirically for the specific system under investigation.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation and Hsp70 Induction
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your client protein of interest (e.g., HER2, AKT), Hsp70, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Co-Immunoprecipitation to Assess Hsp90-Client Protein Interaction
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.1% NP-40, supplemented with inhibitors).[5]
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against Hsp90 or the client protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting for the presence of the co-immunoprecipitated protein (e.g., probe for the client protein if you pulled down Hsp90, and vice versa). A decrease in the co-immunoprecipitated protein in the drug-treated samples indicates disruption of the interaction.[5]
References
- 1. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 molecular chaperone inhibitors: Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 14. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsp90-IN-17 Hydrochloride In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability and experimental success of Hsp90-IN-17 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2][3][4] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins.[3][4][5] This disruption of key oncogenic pathways makes it a promising agent for cancer research.
Q2: What are the known challenges with the in vivo use of this compound?
Like many Hsp90 inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility.[6][7] This can lead to low oral bioavailability, limiting its therapeutic efficacy in vivo.[1] Additionally, off-target effects and the induction of the heat shock response, leading to the upregulation of pro-survival chaperones like Hsp70, are common challenges with Hsp90 inhibitors that can contribute to drug resistance.[8]
Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?
The hydrochloride salt form of Hsp90-IN-17 is designed to have improved water solubility and stability compared to its free base form.[6] For in vivo administration, a common approach is to first create a stock solution in an organic solvent like DMSO and then dilute it in a vehicle suitable for animal administration. A recommended formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[7] Another option is to use a vehicle containing sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[7] It is crucial to prepare these formulations freshly for each experiment to ensure stability and prevent precipitation.
Q4: What are the expected downstream effects of Hsp90 inhibition with this compound?
Inhibition of Hsp90 by this compound is expected to lead to the degradation of a wide range of client proteins. Key oncoproteins that are known Hsp90 clients include AKT, EGFR, Her2, C-Raf, and CDK4.[9][10] The degradation of these proteins will disrupt major signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4] A common pharmacodynamic marker of Hsp90 inhibition is the induction of Hsp70 expression.[10]
Q5: Are there any known toxicities associated with Hsp90 inhibitors that I should monitor for in my in vivo experiments?
Yes, dose-limiting toxicities have been observed with various Hsp90 inhibitors in clinical trials.[1] Common toxicities can include liver and cardiac issues.[11] It is important to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and to monitor for signs of toxicity, such as weight loss, changes in behavior, and organ-specific markers through blood tests and histology.
Troubleshooting Guides
Issue 1: Poor or inconsistent tumor growth inhibition in xenograft models.
| Potential Cause | Troubleshooting Step |
| Low Bioavailability | - Optimize Formulation: Ensure the compound is fully dissolved. Prepare fresh formulations for each administration. Consider the recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[7] - Route of Administration: If oral gavage yields poor results, consider intraperitoneal (i.p.) injection, which may offer better systemic exposure for poorly bioavailable compounds. |
| Inadequate Dosing | - Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic dose that provides efficacy without significant toxicity. - Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the plasma and tumor concentrations of this compound to ensure adequate exposure. |
| Drug Resistance | - Induction of Heat Shock Response: Hsp90 inhibition can induce Hsp70, which has anti-apoptotic effects.[8] Consider combination therapies to counteract this, for example, with an Hsp70 inhibitor. - Tumor Heterogeneity: The sensitivity of tumors to Hsp90 inhibitors can vary.[12] Ensure your cell line is sensitive to Hsp90 inhibition through in vitro testing before starting in vivo experiments. |
Issue 2: Observed in vivo toxicity (e.g., weight loss, lethargy).
| Potential Cause | Troubleshooting Step |
| Dose is too high | - Reduce the Dose: Lower the administered dose. Refer to your dose-escalation study to select a better-tolerated dose. - Change Dosing Schedule: Instead of daily dosing, consider an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for recovery. |
| Vehicle Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. - Alternative Vehicle: If the vehicle is suspected to be toxic, explore alternative formulations. |
| Off-Target Effects | - Monitor Organ Function: Collect blood samples for liver and kidney function tests. Perform histological analysis of major organs at the end of the study. - Isoform Selectivity: Be aware that this compound may inhibit multiple Hsp90 isoforms (cytoplasmic, mitochondrial, ER), which could contribute to toxicity.[13] |
Issue 3: Difficulty confirming Hsp90 target engagement in vivo.
| Potential Cause | Troubleshooting Step |
| Suboptimal Tissue Collection/Processing | - Timing of Collection: Collect tumor and tissue samples at the expected time of peak drug concentration (Tmax), if known from PK studies. - Rapid Processing: Immediately snap-freeze tissues in liquid nitrogen or place them in a suitable lysis buffer with protease and phosphatase inhibitors to preserve protein integrity. |
| Western Blotting Issues | - Antibody Validation: Ensure the primary antibodies for Hsp90 client proteins (e.g., AKT, CDK4, Her2) and Hsp70 are validated for the species being studied. - Loading Controls: Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading.[14] |
| Transient Effect | - Time-Course Experiment: The degradation of client proteins and induction of Hsp70 can be transient. Conduct a time-course study to identify the optimal time point for observing these changes post-treatment. |
Quantitative Data Summary
Table 1: Representative In Vivo Pharmacokinetic Parameters of Hsp90 Inhibitors in Mice
Disclaimer: The following data is for other Hsp90 inhibitors and should be used as a general reference. Specific pharmacokinetic studies for this compound are recommended.
| Compound | Dose (mg/kg) | Route | Tmax (h) | Cmax (µM) | AUC (µM*h) | Reference |
| CCT066965 | 50 | p.o. | 0.08 | ~20 | ~35 | [15] |
| CH5164840 | 50 | p.o. | 2 | ~10 | ~60 | [16] |
| PU-H71 | 75 | i.p. | 2 | ~15 (spleen) | N/A | [17] |
| SNX-2112 | 10 | i.v. | 0.08 | ~3 | 15.8 | [18] |
| NVP-HSP990 | 15 | p.o. | 2 | ~5 | ~20 | [19] |
Table 2: In Vitro IC50 Values of Representative Hsp90 Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound A | NCI-N87 | 26.3 | [20] |
| Compound B | NCI-N87 | 170 | [20] |
| NVP-HSP990 | GTL-16 | <10 | [19] |
| 17-AAG | HCT116 | ~50 | [14] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.[7]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Vortex until the solution is clear.[7]
-
Add Tween-80 to the tube. The final concentration of Tween-80 should be 5% of the total volume. Vortex until the solution is clear.[7]
-
Add saline to reach the final desired volume. The final concentration of DMSO will be 10%, and saline will be 45%.[7]
-
Vortex the final solution thoroughly before administration.
-
Important: Prepare this formulation fresh before each use and use it on the same day.[7]
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
Materials:
-
Tumor or tissue lysates
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AKT, anti-CDK4, anti-Her2, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor or tissue samples in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[21]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using a gel documentation system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Hsp90 inhibition disrupts client protein stability and can induce Hsp70.
Caption: A typical workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting common in vivo experimental issues.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimizing antidotal treatment with the oral HSP90 inhibitor TAS-116 against hydrochloric acid-induced pulmonary fibrosis in mice [frontiersin.org]
- 4. Optimizing antidotal treatment with the oral HSP90 inhibitor TAS-116 against hydrochloric acid-induced pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | MDPI [mdpi.com]
- 9. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSP90 inhibition suppresses lipopolysaccharide-induced lung inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Assessing the impact of HER2 status on the antitumor activity of an HSP90 inhibitor in human tumor xenograft mice using pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HSP90 is a therapeutic target in JAK2-dependent myeloproliferative neoplasms in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. tandfonline.com [tandfonline.com]
- 21. origene.com [origene.com]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: Hsp90-IN-17 Hydrochloride vs. Geldanamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology and other diseases due to its role in stabilizing a wide array of client proteins essential for tumor cell growth and survival. This guide provides a detailed comparison of Hsp90-IN-17 hydrochloride, a novel inhibitor, with the well-established class of geldanamycin analogs. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
For the purpose of this guide, we will use data from IPI-504 (retaspimycin hydrochloride), the hydroquinone hydrochloride salt of 17-allylamino-17-demethoxygeldanamycin (17-AAG), as a representative for this compound, given their structural similarity as hydroquinone hydrochloride derivatives of geldanamycin analogs.
Mechanism of Action: A Shared Target
Both this compound and geldanamycin analogs function by binding to the N-terminal ATP-binding pocket of Hsp90.[1][2][3][4] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[1][2][5] The depletion of these client proteins, many of which are key drivers of oncogenic signaling, results in cell cycle arrest and apoptosis.[6][7]
The key distinction lies in the chemical nature of the inhibitor. Geldanamycin and its direct analogs possess a benzoquinone moiety. In contrast, this compound, represented by IPI-504, is a hydroquinone. This structural difference can influence solubility, metabolic stability, and off-target effects. The hydroquinone form of 17-AAG (IPI-504) has been shown to have a higher binding affinity for Hsp90 compared to its quinone counterpart.[8]
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize key quantitative data comparing the performance of this compound (represented by IPI-504) and various geldanamycin analogs.
Table 1: Hsp90 Binding Affinity
| Compound | Assay Type | EC50 (nM) | Reference |
| IPI-504 (this compound analog) | Fluorescence Polarization | 63 ± 13 | [8] |
| 17-AAG | Fluorescence Polarization | 119 ± 23 | [8] |
| Geldanamycin | ATPase Assay | 4,800 | [9] |
| Radicicol | ATPase Assay | 900 | [9] |
Table 2: In Vitro Cell Viability (IC50 values)
| Compound | Cell Line | IC50 (nM) | Reference |
| IPI-504 | H1975 (Lung Adenocarcinoma) | 1.258 - 6.555 | [10] |
| 17-AAG | H1975 (Lung Adenocarcinoma) | 1.258 - 6.555 | [10] |
| 17-DMAG | MDA-MB-231 (Breast Cancer) | 60 | [11] |
| 17-AEPGA | MCF-7 (Breast Cancer) | Not significantly different from 17-AAG | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize Hsp90 inhibitors.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 and the inhibitory effect of test compounds.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected colorimetrically. A common method involves the formation of a phosphomolybdate complex with malachite green.[9][12]
Protocol Outline:
-
Reagents: Purified Hsp90 protein, ATP, assay buffer (containing Tris-HCl, KCl, MgCl2), malachite green reagent, and test compounds.
-
Procedure:
-
Incubate purified Hsp90 with various concentrations of the test compound in the assay buffer.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to assess the downstream effects of Hsp90 inhibition on its client proteins.
Principle: Following treatment with an Hsp90 inhibitor, cells are lysed, and the proteins are separated by size via SDS-PAGE. Specific antibodies are then used to detect the levels of Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and the induction of heat shock proteins like Hsp70.[5][7]
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies specific for the client proteins of interest and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[13]
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of Hsp90 inhibitors on cancer cell lines.
Principle: A common method is the MTS or MTT assay, which measures the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which can be quantified by measuring absorbance.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the MTS or MTT reagent to each well and incubate for a few hours.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hsp90 inhibition pathway.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Validating Hsp90-IN-17 Hydrochloride Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of Hsp90-IN-17 hydrochloride. It offers a comparative analysis with other well-characterized Hsp90 inhibitors, detailed experimental protocols for key validation assays, and visual representations of signaling pathways and experimental workflows.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1][2] These client proteins include oncogenic kinases, transcription factors, and steroid hormone receptors.[3][4] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[5][6] This disruption of multiple oncogenic signaling pathways simultaneously makes Hsp90 an attractive target for cancer therapy.[7]
This compound is a resorcinol derivative that acts as an inhibitor of Hsp90.[3][8] Validating that a compound like this compound effectively engages its intended target within a cellular context is a critical step in its development as a potential therapeutic agent. This guide outlines the key experimental approaches to confirm and quantify Hsp90 target engagement.
Comparison of Hsp90 Inhibitors
Effective validation involves comparing the performance of this compound with established Hsp90 inhibitors. Below are comparative data for well-characterized inhibitors. Researchers should aim to generate analogous data for this compound to benchmark its potency and efficacy.
Table 1: Comparison of Hsp90 Inhibitor Potency (IC50 Values)
| Compound | Chemical Class | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Cell Line | Citation(s) |
| This compound | Resorcinol Derivative | Data to be determined | Data to be determined | User-defined | |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | ~50 | ~50 | Various | [9] |
| NVP-AUY922 (Luminespib) | Resorcinol Isoxazole Amide | 13 | 21 | Cell-free | [10][11] |
| Ganetespib (STA-9090) | Triazolone | Data not specified | Data not specified | Various | [12] |
Table 2: Hsp90 Client Protein Degradation Profile
A hallmark of Hsp90 inhibition is the degradation of its client proteins and the induction of heat shock response proteins like Hsp70.[5]
| Compound | Concentration | Time (hrs) | Client Protein Degradation | Hsp70 Induction | Cell Line | Citation(s) |
| This compound | User-defined | User-defined | e.g., Akt, HER2, c-Raf | Yes/No | User-defined | |
| 17-AAG | 0.5 µM | 24 | Akt, Cdk4 | Yes | Ba/F3 | [5] |
| NVP-AUY922 | 0.1 µM | 4 | EGFR, HER2 | Yes | IMIM-PC-2 | [13] |
| AT13387 (Onalespib) | Various | 72-96 | AKT, p-AKT, EGFR, p-STAT3 | Not specified | C666-1 | [14] |
Experimental Protocols
Detailed methodologies for key target engagement validation experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[15][16] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[17]
-
-
Heat Shock:
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[19]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hsp90 in each sample by Western blot or ELISA.[16]
-
Plot the percentage of soluble Hsp90 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the disruption of Hsp90's interaction with its client proteins or co-chaperones upon inhibitor binding.[20][21]
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[22]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared lysate with an antibody specific for Hsp90 or a client protein overnight at 4°C.[20]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.[22]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against Hsp90 and a known client protein (e.g., Akt, HER2) or co-chaperone (e.g., p23).[23]
-
A decrease in the amount of the co-immunoprecipitated client protein in the this compound-treated sample compared to the control indicates the disruption of the interaction.
-
Western Blot Analysis for Client Protein Degradation
This is a fundamental assay to demonstrate the functional consequence of Hsp90 inhibition.[24][25]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with increasing concentrations of this compound for a specific time course (e.g., 6, 12, 24 hours).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[25]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Akt, HER2, c-Raf), Hsp70, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control. A dose- and time-dependent decrease in client protein levels and an increase in Hsp70 levels are indicative of Hsp90 inhibition.[26]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to Hsp90 inhibition and target validation.
Caption: Hsp90 signaling pathway and mechanism of inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Co-Immunoprecipitation (Co-IP) workflow.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulphoxythiocarbamates modify cysteine residues in HSP90 causing degradation of client proteins and inhibition of cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 22. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. origene.com [origene.com]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating Hsp90 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of Heat shock protein 90 (Hsp90) inhibitors across different cell lines. While specific quantitative activity data for Hsp90-IN-17 hydrochloride is not publicly available, this guide will use well-characterized Hsp90 inhibitors as benchmarks to illustrate the experimental data and methodologies required for a thorough comparative analysis.
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncogenic client proteins.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the disruption of key signaling pathways that drive tumor growth and survival.[3] A variety of small molecule inhibitors targeting the ATP-binding pocket of Hsp90 have been developed, each with distinct chemical scaffolds and pharmacological properties. This guide focuses on providing a comparative overview of the activity of several prominent Hsp90 inhibitors in different cancer cell lines, offering a blueprint for the evaluation of novel inhibitors like this compound.
Comparative Activity of Hsp90 Inhibitors
The efficacy of an Hsp90 inhibitor is typically determined by its ability to inhibit cell proliferation, induce apoptosis, and promote the degradation of Hsp90 client proteins. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
Anti-proliferative Activity in Breast Cancer Cell Lines
Breast cancer cell lines with varying receptor statuses are commonly used to evaluate the efficacy of Hsp90 inhibitors. The following table summarizes the reported IC50 values for several Hsp90 inhibitors in common breast cancer cell lines.
| Inhibitor | Cell Line | Receptor Status | IC50 (nM) | Reference |
| 17-AAG | MCF-7 | ER+, PR+, HER2- | <2000 | [4] |
| 17-AAG | SKBR-3 | ER-, PR-, HER2+ | <2000 | [4] |
| 17-AAG | MDA-MB-231 | ER-, PR-, HER2- | <2000 | [4] |
| 17-DMAG | MCF-7 | ER+, PR+, HER2- | <2000 | [4] |
| 17-DMAG | SKBR-3 | ER-, PR-, HER2+ | <2000 | [4] |
| 17-DMAG | MDA-MB-231 | ER-, PR-, HER2- | <2000 | [4] |
| 17-AEPGA | MCF-7 | ER+, PR+, HER2- | <2000 | [4] |
| 17-AEPGA | SKBR-3 | ER-, PR-, HER2+ | <2000 | [4] |
| 17-AEPGA | MDA-MB-231 | ER-, PR-, HER2- | <2000 | [4] |
Note: The study by Ghadban et al. (2016) indicated that the IC50 values for the water-soluble compounds 17-AEPGA and 17-DMAG were equal or superior to 17-AAG and were less than 2 µM after 72 hours of exposure.[4]
Anti-proliferative Activity in Lung Cancer Cell Lines
Lung cancer cell lines with different driver mutations are valuable models for assessing the context-dependent activity of Hsp90 inhibitors.
| Inhibitor | Cell Line | Driver Mutation | IC50 (nM) | Reference |
| 17-AAG | H1975 | EGFR L858R/T790M | 1.258 | [5] |
| 17-AAG | H1437 | c-Met amplification | 6.555 | [5] |
| 17-AAG | H1650 | EGFR del E746-A750 | 4.89 | [5] |
| 17-AAG | HCC827 | EGFR del E746-A750 | 26.255 | [5] |
| IPI-504 | H1437 | c-Met amplification | 3.473 | [5] |
| IPI-504 | H1650 | EGFR del E746-A750 | 3.764 | [5] |
| IPI-504 | H358 | KRAS G12C | 4.662 | [5] |
| STA-9090 | H2228 | EML4-ALK | 4.131 | [5] |
| STA-9090 | H2009 | c-Met amplification | 4.739 | [5] |
| AUY-922 | H1650 | EGFR del E746-A750 | 1.472 | [5] |
| AUY-922 | H1975 | EGFR L858R/T790M | 2.595 | [5] |
Anti-proliferative Activity in Glioma Cell Lines
Glioblastoma multiforme (GBM) is an aggressive brain tumor where Hsp90 inhibitors have shown promise.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| 17-AAG | U87 | 0.05 - 0.5 | |
| 17-AAG | U251 | 0.05 - 0.5 | |
| 17-AAG | A172 | 0.05 - 0.5 | |
| 17-AAG | T98G | 0.05 - 0.5 |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of Hsp90 inhibitors requires elucidating their impact on cellular signaling pathways and employing standardized experimental workflows.
Figure 1: Simplified signaling pathway of Hsp90 inhibition.
Figure 2: General experimental workflow for inhibitor validation.
Detailed Experimental Protocols
To ensure reproducibility and enable accurate comparisons between studies, detailed experimental protocols are essential.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: After treatment with the Hsp90 inhibitor for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2, EGFR) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the Hsp90 inhibitor at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The cross-validation of Hsp90 inhibitor activity requires a systematic approach employing standardized in vitro assays across a panel of relevant cancer cell lines. While direct comparative data for this compound is currently lacking in the public domain, the data and protocols presented for established Hsp90 inhibitors such as 17-AAG, 17-DMAG, and others provide a robust framework for its evaluation. Researchers investigating this compound are encouraged to generate similar datasets to facilitate its comparison with existing inhibitors and to better understand its therapeutic potential. This comparative approach is crucial for identifying the most promising drug candidates for further preclinical and clinical development.
References
- 1. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Hsp90 Inhibitors: NVP-AUY922 vs. Hsp90-IN-17 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of two notable Heat Shock Protein 90 (Hsp90) inhibitors: NVP-AUY922 (Luminespib) and Hsp90-IN-17 hydrochloride. While extensive data is available for NVP-AUY922, a second-generation, highly potent Hsp90 inhibitor that has undergone clinical trials, publicly available information on this compound is currently limited. This guide reflects the existing data landscape to offer an objective comparison for research and drug development purposes.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[2][3] This guide focuses on two synthetic Hsp90 inhibitors that target the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function.
Quantitative Data Comparison
The following tables summarize the available quantitative data for NVP-AUY922 and this compound. The significant disparity in the amount of available data is a key takeaway.
Table 1: In Vitro Antiproliferative Activity (IC50/GI50)
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Citation |
| NVP-AUY922 | A2780 | Ovarian Cancer | ~2-40 | [4] |
| BT-474 | Breast Cancer | 3-126 | [5] | |
| Gastric Cancer Cell Lines | Gastric Cancer | 2-40 | [6] | |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Lung Cancer | < 100 | [7] | |
| H1299 | Lung Cancer | 2850 | [2] | |
| HER2-positive Breast Cancer Cell Lines | Breast Cancer | 6-17 | [7] | |
| This compound | A2780 | Ovarian Cancer | 362 | [8] |
| Various Other Cell Lines | - | Data not available | - |
Table 2: Binding Affinity and In Vivo Efficacy
| Compound | Parameter | Value | Species/Model | Citation |
| NVP-AUY922 | Kd (Hsp90) | 1.7 nM | In vitro | [4] |
| Antitumor Efficacy | Significant growth inhibition | BT-474 breast cancer xenograft | [5] | |
| Antitumor Efficacy | Tumor stability and decreased EGFR | H1975 NSCLC xenograft | [7] | |
| This compound | Binding Affinity | Data not available | - | - |
| In Vivo Efficacy | Data not available | - | - |
Mechanism of Action and Effects on Signaling Pathways
NVP-AUY922 is a potent, second-generation Hsp90 inhibitor that binds to the N-terminal ATP pocket of Hsp90, leading to the degradation of a wide array of client proteins.[4] This multi-faceted mechanism affects several critical oncogenic signaling pathways.
-
PI3K/Akt Pathway: NVP-AUY922 treatment leads to the degradation of Akt, a key client protein, resulting in the downregulation of this crucial survival pathway.[6][9]
-
RAF-MEK-ERK Pathway: The stability of key components of this pathway, such as CRAF, is dependent on Hsp90. Inhibition by NVP-AUY922 disrupts this pathway, impacting cell proliferation.[4]
-
HER2 Signaling: In HER2-positive cancers, NVP-AUY922 effectively downregulates HER2 protein levels, making it a promising agent for both trastuzumab-sensitive and -resistant tumors.[3][7]
The hallmark of Hsp90 inhibition by NVP-AUY922 is the concurrent upregulation of Hsp70, a compensatory heat shock response, and the depletion of client proteins.[5]
This compound is also described as an Hsp90 inhibitor, and based on its chemical class, it is presumed to act on the N-terminal ATP-binding site. However, detailed mechanistic studies and its specific effects on client proteins and signaling pathways are not extensively documented in publicly available literature.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Hsp90 inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation and downstream effects on cell survival and proliferation.
Caption: A typical workflow for evaluating the efficacy of Hsp90 inhibitors in vitro.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Hsp90 inhibitors.
Cell Viability Assay (IC50 Determination) using CellTiter-Glo®
This protocol is adapted from the manufacturer's instructions and common laboratory practices.[5]
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and NVP-AUY922 in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blotting for Hsp90 Client Protein Degradation
This protocol is a standard procedure for analyzing protein expression levels.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of the Hsp90 inhibitors for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, CRAF) and Hsp70 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Immunoprecipitation for Hsp90-p23 Interaction
This protocol is designed to assess the disruption of the Hsp90-p23 co-chaperone interaction.
-
Cell Treatment and Lysis:
-
Treat cells with the Hsp90 inhibitors as described for western blotting.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.
-
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against p23 overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against Hsp90 and p23. A decrease in the amount of Hsp90 co-immunoprecipitated with p23 indicates a disruption of their interaction.
-
Conclusion
NVP-AUY922 is a well-characterized and highly potent Hsp90 inhibitor with demonstrated efficacy in a broad range of cancer models. Its mechanism of action, involving the degradation of multiple key oncoproteins, is well-documented. In contrast, while this compound has been identified as an Hsp90 inhibitor, there is a significant lack of publicly available data to conduct a comprehensive comparative analysis of its efficacy and mechanism. Further research is required to fully elucidate the therapeutic potential of this compound and to enable a direct comparison with advanced clinical candidates like NVP-AUY922. Researchers are encouraged to consider the wealth of data available for NVP-AUY922 when designing experiments and to contribute to the body of knowledge on less-characterized inhibitors.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Hsp90-IN-17 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of Hsp90-IN-17 hydrochloride against other well-characterized Heat shock protein 90 (Hsp90) inhibitors. Due to the limited publicly available specificity data for this compound, this guide focuses on presenting the types of experimental data and protocols essential for a thorough specificity assessment, using established Hsp90 inhibitors as benchmarks.
Introduction to this compound
This compound is a resorcinol derivative identified as an inhibitor of Hsp90.[1] It is offered for research purposes in the study of proliferative diseases such as cancer.[1][2] While its primary mechanism is stated as Hsp90 inhibition, comprehensive, publicly available data on its selectivity across the human kinome or against different Hsp90 isoforms is limited. A thorough assessment of its specificity is crucial to ensure that its biological effects are indeed due to the inhibition of Hsp90 and not off-target activities.
Comparative Analysis of Hsp90 Inhibitor Specificity
To contextualize the assessment of this compound, this section presents comparative data for well-established Hsp90 inhibitors. The data is presented in tables summarizing their potency and isoform selectivity.
Table 1: Comparative Potency of Hsp90 Inhibitors in Cellular Assays
| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |
| 17-AAG (Tanespimycin) | BT474 (Breast Carcinoma) | 5-6 | [3] |
| LNCaP, LAPC-4, DU-145, PC-3 (Prostate Cancer) | 25-45 | [3] | |
| IPI-504 (Retaspimycin) | Various Tumor Cell Lines | 10-40 | [4][5] |
| Ganetespib (STA-9090) | OSA 8 (Osteosarcoma) | 4 | [6] |
| NSCLC Cell Lines | 2-30 | [7] | |
| Prostate Cancer Cell Lines | 7-77 | [8] | |
| Luminespib (AUY-922) | Various Human Cancer Cell Lines | 9 (average GI50) | [9] |
Table 2: Hsp90 Isoform Selectivity of Selected Inhibitors
| Inhibitor | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Grp94 Selectivity | TRAP1 Selectivity | Reference(s) |
| Luminespib (AUY-922) | 13 | 21 | Weaker potency | Weaker potency | [9][10] |
| SNX-0723 | Not specified | Not specified | ~100-fold selective for cytosolic Hsp90 | ~300-fold selective for cytosolic Hsp90 | [11] |
Experimental Protocols for Assessing Hsp90 Inhibitor Specificity
A comprehensive evaluation of an Hsp90 inhibitor's specificity involves a combination of biochemical and cell-based assays.
Biochemical Assays
These assays directly measure the interaction of the inhibitor with purified Hsp90 protein.
-
Hsp90 ATPase Activity Assay: This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90. The procedure typically involves incubating purified Hsp90 with ATP and the inhibitor, followed by quantification of the remaining ATP or the generated ADP. A reduction in ATPase activity indicates inhibition.
-
Fluorescence Polarization (FP) Assay: This competitive binding assay is used to determine the binding affinity of an inhibitor to Hsp90. A fluorescently labeled Hsp90 ligand (e.g., a known inhibitor) is incubated with Hsp90. The addition of a test inhibitor that competes for the same binding site will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal. This allows for the calculation of the inhibitor's binding affinity (Ki or IC50).
Cell-Based Assays
These assays assess the on-target effects of the inhibitor in a cellular context.
-
Client Protein Degradation Assay (Western Blot): Hsp90 is essential for the stability and function of numerous "client" proteins, many of which are involved in oncogenic signaling pathways.[12] Treatment of cancer cells with an Hsp90 inhibitor leads to the degradation of these client proteins. This can be visualized and quantified by Western blotting using antibodies specific to known Hsp90 client proteins such as HER2, Raf-1, Akt, and mutant p53.[13] A dose-dependent decrease in the levels of these proteins is a strong indicator of on-target Hsp90 inhibition.
-
Hsp70 Induction Assay (Western Blot): Inhibition of Hsp90 often triggers a heat shock response, leading to the upregulation of other heat shock proteins, most notably Hsp70.[9] Measuring the induction of Hsp70 protein levels in cells treated with an Hsp90 inhibitor serves as a pharmacodynamic biomarker of target engagement.
-
Kinome Profiling: To assess off-target effects, particularly against kinases which share structural similarities in their ATP-binding pockets with Hsp90, broad screening against a panel of recombinant kinases is recommended. This can be performed using various commercially available services and provides a quantitative measure of the inhibitor's selectivity.
Visualizing Key Pathways and Workflows
Hsp90 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Hsp90 in cellular signaling and how its inhibition affects client proteins.
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation and downstream cellular effects.
Experimental Workflow for Specificity Assessment
The following diagram outlines a typical workflow for assessing the specificity of a novel Hsp90 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 11. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
